molecular formula C14H11NO2 B1620990 methyl 9H-carbazole-1-carboxylate CAS No. 51035-15-5

methyl 9H-carbazole-1-carboxylate

Cat. No. B1620990
CAS RN: 51035-15-5
M. Wt: 225.24 g/mol
InChI Key: XOGIKWSCTIFLGT-UHFFFAOYSA-N
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Description

Methyl 9H-carbazole-1-carboxylate is a chemical compound with the molecular formula C15H13NO2 . It is a derivative of carbazole, a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .


Synthesis Analysis

Carbazoles can be synthesized through various methods. One such method involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . Another method uses a magnetically recoverable palladium nanocatalyst supported on a green biochar for the one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .


Molecular Structure Analysis

The molecular structure of methyl 9H-carbazole-1-carboxylate consists of a carbazole core with a methyl ester group attached to one of the nitrogen atoms . The carbazole core is a tricyclic structure consisting of two six-membered benzene rings fused on either side of a pyrrole ring .


Chemical Reactions Analysis

Carbazoles can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed C-H bond amination reactions, which operate under extremely mild conditions and produce carbazole products in good to excellent yields .


Physical And Chemical Properties Analysis

Methyl 9H-carbazole-1-carboxylate has a predicted boiling point of 340.7±24.0 °C and a predicted density of 1.18±0.1 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Biotransformation and Derivatization

Methyl 9H-carbazole-1-carboxylate and related carbazole derivatives have been studied for their potential in biotransformation. For instance, Ralstonia sp. strain SBUG 290 has been used to analyze the bacterial biotransformation of 9-methyl-9H-carbazole, leading to the formation of various hydroxylated metabolites (Waldau et al., 2009). This process is significant for understanding the environmental impact and potential applications in bioremediation.

Synthesis of Alkaloids and Derivatives

Research into the synthesis of carbazole alkaloids, including methyl 9H-carbazole-1-carboxylate, has been a significant area of study. These alkaloids have diverse pharmacological properties. For instance, the efficient synthesis of methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, a carbazole alkaloid, was achieved using a gold-catalyzed cyclization reaction (Ma et al., 2014).

Antitumor Applications

Carbazole derivatives have been evaluated for their antitumor properties. For example, a series of 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N- [(dialkylamino)alkyl]carboxamides, derived from ethyl 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-carboxylate, exhibited significant antitumor activity in vivo and in vitro (Jasztold-Howorko et al., 1994).

Antimicrobial Activities

The potential of 9H-carbazole derivatives, including methyl 9H-carbazole-1-carboxylate, as antimicrobial agents has been investigated. New heterocyclic derivatives were synthesized and evaluated for their antimicrobial properties, showing promising results (Salih et al., 2016).

Fluorescent and Thermoresponsive Polymers

Carbazole derivatives are also used in the synthesis of fluorescent and thermoresponsive polymers. For example, 9-(4-Vinylbenzyl)-9H-carbazole was used as a comonomer in the polymerization of oligo(ethylene glycol) methyl ether methacrylate, resulting in polymers with tunable lower critical solution temperatures (Lessard et al., 2012).

Mechanism of Action

The mechanism of action of carbazole derivatives can vary depending on their specific structure and the biological system they interact with. Some carbazole derivatives have been found to exhibit anticancer and antioxidant activities .

Safety and Hazards

Carbazole derivatives can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing cancer .

Future Directions

Carbazole derivatives, including methyl 9H-carbazole-1-carboxylate, continue to be of interest in various fields due to their diverse biological activities and potential applications in materials science. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing carbazole-based materials .

properties

IUPAC Name

methyl 9H-carbazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGIKWSCTIFLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349142
Record name 9H-Carbazole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 9H-carbazole-1-carboxylate

CAS RN

51035-15-5
Record name 9H-Carbazole-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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